NCGC00229600

Description

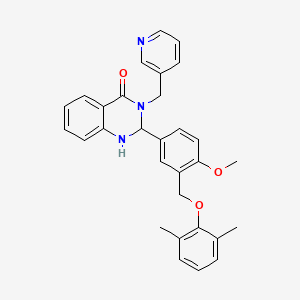

Structure

3D Structure

Properties

IUPAC Name |

2-[3-[(2,6-dimethylphenoxy)methyl]-4-methoxyphenyl]-3-(pyridin-3-ylmethyl)-1,2-dihydroquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H29N3O3/c1-20-8-6-9-21(2)28(20)36-19-24-16-23(13-14-27(24)35-3)29-32-26-12-5-4-11-25(26)30(34)33(29)18-22-10-7-15-31-17-22/h4-17,29,32H,18-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODFGSMOTQLYMHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OCC2=C(C=CC(=C2)C3NC4=CC=CC=C4C(=O)N3CC5=CN=CC=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of NCGC00229600

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the mechanism of action of NCGC00229600, a small molecule inhibitor of the Thyrotropin Receptor. The information is compiled from peer-reviewed scientific literature to support research and development efforts in endocrinology and autoimmune diseases.

Core Mechanism of Action

This compound is an allosteric inverse agonist of the thyrotropin receptor (TSHR).[1] Unlike the endogenous ligand, thyroid-stimulating hormone (TSH), which binds to the orthosteric site, this compound binds to an allosteric site within the transmembrane domain of the TSHR. This binding not only blocks the receptor's activation by TSH and thyroid-stimulating antibodies (TSAbs) but also reduces the basal, constitutive activity of the receptor.[1][2] This dual action makes it a potent inhibitor of TSHR-mediated signaling pathways implicated in Graves' disease and Graves' ophthalmopathy.[3][4]

The primary signaling pathway inhibited by this compound is the G-protein coupled, adenylyl cyclase-dependent cascade that leads to the production of cyclic adenosine monophosphate (cAMP). By preventing the conformational changes required for G-protein coupling and subsequent adenylyl cyclase activation, this compound effectively dampens the intracellular signaling that drives the pathophysiology of TSHR-mediated autoimmune disorders.

Quantitative Data Summary

The inhibitory activity of this compound has been quantified in various in vitro models. The following table summarizes the key quantitative data available:

| Parameter | Cell Type | Assay | Value | Reference |

| IC50 | Orbital Fibroblasts | Hyaluronan Production | 830 nM | |

| Inhibition | Primary Human Thyrocytes | cAMP Production (stimulated by Graves' disease patient sera) | 39 ± 2.6% | |

| Inhibition | Primary Human Thyrocytes | Thyroperoxidase mRNA upregulation (stimulated by Graves' disease patient sera) | 65 ± 2.0% |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanism of action and the experimental approach to its characterization, the following diagrams are provided.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize the mechanism of action of this compound. These are synthesized from established methodologies in the field.

Intracellular cAMP Measurement Assay

This protocol describes the measurement of intracellular cAMP levels in response to TSHR activation and its inhibition by this compound.

a. Cell Culture and Plating:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human TSHR (HEK293-TSHR) or primary human thyrocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

For the assay, cells are seeded into 96-well plates at a density of 50,000 cells/well and allowed to adhere overnight.

b. Assay Procedure:

-

The culture medium is removed, and the cells are washed with Hanks' Balanced Salt Solution (HBSS) containing 10 mM HEPES (pH 7.4).

-

Cells are then incubated in HBSS/HEPES containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), for 30 minutes at 37°C to prevent cAMP degradation.

-

This compound is added to the wells at various concentrations, followed by a stimulating agent such as bovine TSH (bTSH) or serum from a patient with Graves' disease.

-

The plates are incubated for 60 minutes at 37°C.

c. cAMP Quantification:

-

Following incubation, the medium is aspirated, and the cells are lysed using the lysis buffer provided with a commercial cAMP assay kit (e.g., a competitive immunoassay with a chemiluminescent or fluorescent readout).

-

The intracellular cAMP concentration in the cell lysates is determined according to the manufacturer's instructions.

-

Data is normalized to the response of the stimulant alone to calculate the percentage of inhibition for each concentration of this compound.

Thyroperoxidase (TPO) mRNA Expression Analysis by Quantitative RT-PCR

This protocol details the measurement of TPO mRNA levels, a downstream marker of TSHR activation.

a. Cell Treatment and RNA Extraction:

-

Primary human thyrocytes are cultured and treated with this compound and a stimulant (TSH or Graves' disease serum) as described in the cAMP assay protocol.

-

Following treatment, total RNA is extracted from the cells using a commercial RNA isolation kit according to the manufacturer's protocol.

-

The concentration and purity of the extracted RNA are determined by spectrophotometry.

b. Reverse Transcription:

-

First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit with random primers.

c. Quantitative PCR (qPCR):

-

qPCR is performed using a real-time PCR system with a SYBR Green-based detection method.

-

The reaction mixture typically contains cDNA template, forward and reverse primers for human TPO, and a SYBR Green master mix.

-

A housekeeping gene, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), is amplified in parallel to normalize the TPO expression data.

-

The thermal cycling conditions generally consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

d. Data Analysis:

-

The relative expression of TPO mRNA is calculated using the comparative Ct (ΔΔCt) method.

-

The expression levels are normalized to the housekeeping gene and expressed as a fold change relative to the untreated control.

-

The percentage of inhibition of TPO mRNA upregulation by this compound is then calculated.

References

- 1. academic.oup.com [academic.oup.com]

- 2. A New Small-Molecule Antagonist Inhibits Graves' Disease Antibody Activation of the TSH Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thyroid eye disease: From pathogenesis to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. etj.bioscientifica.com [etj.bioscientifica.com]

An In-depth Technical Guide to NCGC00229600: A Novel Allosteric Inverse Agonist of the Thyrotropin Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCGC00229600 is a potent and selective small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR). This document provides a comprehensive overview of its structure, physicochemical properties, and biological activity. Detailed experimental protocols for key assays and a visualization of its mechanism of action are included to facilitate further research and development. This compound represents a valuable tool for studying TSHR signaling and holds therapeutic potential for conditions such as Graves' disease.

Chemical Structure and Physicochemical Properties

This compound is a complex heterocyclic molecule. Its key structural and physicochemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(4-((2,6-dimethylphenoxy)methyl)-3-methoxyphenyl)-3-(pyridin-2-ylmethyl)quinazolin-4(3H)-one |

| Molecular Formula | C30H29N3O3 |

| Molecular Weight | 479.57 g/mol |

| CAS Number | 1338824-20-6 |

| SMILES | O=C1N(CC2=CC=CN=C2)C(C3=CC=C(OC)C(COC4=C(C)C=CC=C4C)=C3)NC5=C1C=CC=C5 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C for long-term stability. |

Biological Activity

This compound acts as an allosteric inverse agonist of the TSHR. This means it binds to a site on the receptor distinct from the orthosteric binding site for thyrotropin (TSH) and reduces the basal, constitutive activity of the receptor. Furthermore, it non-competitively inhibits TSH-mediated and thyroid-stimulating antibody (TSAb)-mediated activation of the TSHR.[1]

The primary downstream effect of TSHR activation is the stimulation of adenylyl cyclase and the subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This compound effectively inhibits this signaling pathway.

| Parameter | Value | Species | Assay System | Reference |

| IC50 (TSH-stimulated cAMP production) | ~1 µM (est.) | Human | HEK-EM293 cells overexpressing TSHR | [1] |

| Inhibition of basal cAMP production | Demonstrated | Human | HEK-EM293 cells overexpressing TSHR | [1] |

| Inhibition of TSAb-stimulated cAMP | Demonstrated | Human | Primary human thyrocytes | [1] |

| Inhibition of Thyroperoxidase mRNA | Demonstrated | Human | Primary human thyrocytes | [1] |

Mechanism of Action: TSHR Signaling and Inhibition by this compound

The following diagram illustrates the canonical TSH receptor signaling pathway and the point of intervention for this compound.

Caption: TSHR signaling pathway and allosteric inhibition by this compound.

Experimental Protocols

cAMP Production Assay in HEK-EM293 Cells

This protocol details the measurement of intracellular cAMP levels in a human embryonic kidney (HEK-293) cell line stably overexpressing the human TSHR.

Materials:

-

HEK-EM293-TSHR cells

-

DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418)

-

Phosphate-buffered saline (PBS)

-

Bovine TSH (bTSH)

-

This compound

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit, PerkinElmer)

-

384-well white opaque microplates

Procedure:

-

Cell Culture: Culture HEK-EM293-TSHR cells in complete DMEM at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Harvest cells and seed into 384-well plates at a density of 2,000-5,000 cells per well in 5 µL of assay buffer. Incubate for 18-24 hours.

-

Compound Addition: Prepare serial dilutions of this compound in assay buffer. Add 2.5 µL of the compound dilutions to the appropriate wells. For control wells, add assay buffer alone.

-

TSH Stimulation: Prepare a solution of bTSH in assay buffer at a concentration that elicits a submaximal response (e.g., EC80). Add 2.5 µL of the bTSH solution to all wells except for the basal control wells.

-

Incubation: Incubate the plate at room temperature for 30-60 minutes.

-

cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol.

-

Data Acquisition: Read the plate on a suitable plate reader (e.g., time-resolved fluorescence resonance energy transfer - TR-FRET).

-

Data Analysis: Calculate the percentage of inhibition of the TSH-stimulated cAMP response for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.

Caption: Workflow for the cAMP production assay.

Quantitative Real-Time PCR (qRT-PCR) for Thyroperoxidase mRNA

This protocol describes the measurement of thyroid peroxidase (TPO) mRNA levels in primary human thyrocytes.

Materials:

-

Primary human thyrocytes

-

Thyrocyte growth medium

-

This compound

-

Thyroid-stimulating antibodies (TSAb) from Graves' disease patient serum or recombinant TSAb

-

RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

-

Reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

-

qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)

-

Primers for human TPO and a reference gene (e.g., GAPDH)

-

qRT-PCR instrument

Procedure:

-

Cell Culture and Treatment: Culture primary human thyrocytes in appropriate media. Treat cells with this compound for a specified period, followed by stimulation with TSAb.

-

RNA Extraction: Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions. Quantify the RNA and assess its purity.

-

Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Set up the qRT-PCR reactions using a qPCR master mix, cDNA template, and primers for TPO and the reference gene.

-

Thermal Cycling: Perform the qRT-PCR on a real-time PCR instrument with appropriate cycling conditions.

-

Data Analysis: Determine the cycle threshold (Ct) values for TPO and the reference gene. Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated samples to the untreated control.

Caption: Workflow for qRT-PCR analysis of TPO mRNA expression.

Conclusion

This compound is a well-characterized allosteric inverse agonist of the TSHR. Its ability to inhibit both basal and stimulated TSHR activity makes it a valuable pharmacological tool for dissecting TSHR signaling in health and disease. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of TSHR modulation. Further studies are warranted to fully elucidate its in vivo efficacy and safety profile.

References

NCGC00229600: A Small Molecule Antagonist for Investigating Graves' Disease Pathogenesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Graves' disease is an autoimmune disorder characterized by the production of thyroid-stimulating antibodies (TSAbs) that bind to and activate the thyrotropin receptor (TSHR), leading to hyperthyroidism. Understanding the molecular mechanisms of TSHR activation and inhibition is crucial for the development of novel therapeutics. NCGC00229600 is a small molecule, allosteric inverse agonist of the TSHR that has emerged as a valuable tool for studying Graves' disease pathogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Mechanism of Action

This compound acts as an allosteric inverse agonist of the TSHR. This means it binds to a site on the receptor distinct from the orthosteric site where thyroid-stimulating hormone (TSH) and TSAbs bind. By binding to this allosteric site, this compound not only blocks the signaling induced by agonists like TSH and TSAbs but also reduces the basal, constitutive activity of the receptor. This dual action makes it a potent inhibitor of TSHR-mediated signaling cascades central to Graves' disease.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the inhibitory effects of this compound on TSHR activation. While specific IC50 values for this compound are not consistently reported in the public literature, the available data on percentage inhibition are presented below.

Table 1: Inhibition of cAMP Production in a Model Cell System (HEK-EM293 cells overexpressing human TSHR)

| Stimulus | Concentration of this compound | Average Inhibition of cAMP Production (%) | Reference |

| Graves' Disease Patient Sera (n=30) | Not Specified | 39 ± 2.6 | [1] |

Table 2: Inhibition of TSHR-Mediated Gene Expression in Primary Human Thyrocytes

| Stimulus | Concentration of this compound | Average Inhibition of Thyroperoxidase mRNA Upregulation (%) | Reference |

| Basal and Graves' Disease Patient Sera | Not Specified | 65 ± 2.0 | [1] |

Table 3: Inhibition of cAMP Production in Graves' Orbital Fibroblasts (GOFs)

| Stimulus | Cell Type | Effect of this compound | Reference |

| TSH | Undifferentiated FIBs and ADIPs | Reduced cAMP production | [2] |

| M22 (TSHR-stimulating antibody) | Undifferentiated FIBs and ADIPs | Reduced cAMP production | [2] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on published studies and standard laboratory practices.

Cell Culture and Differentiation of Graves' Orbital Fibroblasts (GOFs)

-

Cell Source: Primary GOFs obtained from patients with Graves' ophthalmopathy.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Adipocyte Differentiation: To induce differentiation into adipocytes (ADIPs), confluent GOFs are treated with a differentiation cocktail (e.g., DMEM/F12 medium containing 1 µM dexamethasone, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 10 µg/mL insulin, and 1 µM rosiglitazone) for 3 days, followed by maintenance in a medium containing insulin for an additional 3-5 days. Differentiation can be monitored by observing lipid droplet formation and measuring adiponectin mRNA levels.

In Vitro Inhibition of cAMP Production

-

Cell Plating: Seed HEK-EM293 cells stably overexpressing human TSHR, primary human thyrocytes, or GOFs (both undifferentiated fibroblasts and differentiated adipocytes) in 24- or 48-well plates and allow them to adhere overnight.

-

Starvation (Optional but Recommended): For assays involving stimulation, serum-starve the cells for 4-6 hours in a serum-free medium prior to the experiment to reduce basal signaling.

-

Pre-incubation with this compound: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO, with a final DMSO concentration typically ≤0.1%) to the cells and incubate for 30-60 minutes at 37°C.

-

Stimulation: Add the stimulus of interest:

-

Bovine TSH (e.g., 1 mU/mL)

-

M22 monoclonal antibody (a known TSHR-stimulating antibody)

-

Sera from patients with Graves' disease (typically diluted 1:10 or 1:20)

-

-

Incubation: Incubate for 30-60 minutes at 37°C.

-

cAMP Measurement:

-

Aspirate the medium.

-

Lyse the cells using a lysis buffer provided with a cAMP assay kit.

-

Measure intracellular cAMP levels using a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) based assay, following the manufacturer's instructions.

-

Generate a standard curve using known concentrations of cAMP to quantify the amount of cAMP in the cell lysates.

-

Measurement of Thyroperoxidase (TPO) mRNA Levels by Quantitative RT-PCR

-

Cell Treatment: Culture primary human thyrocytes in 6-well plates. Treat the cells with this compound for 30-60 minutes before stimulating with Graves' disease patient sera for 24 hours.

-

RNA Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells directly in the culture dish using a lysis reagent (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

-

Reverse Transcription (cDNA Synthesis):

-

Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., M-MLV Reverse Transcriptase) and random primers or oligo(dT) primers.

-

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for human TPO and a reference gene (e.g., GAPDH or ACTB), and a qPCR master mix (e.g., SYBR Green or TaqMan).

-

Perform qPCR using a real-time PCR detection system.

-

Cycling conditions (example):

-

Initial denaturation: 95°C for 10 minutes

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds

-

Annealing/Extension: 60°C for 1 minute

-

-

-

Analyze the data using the ΔΔCt method to determine the relative fold change in TPO mRNA expression, normalized to the reference gene.

-

Mandatory Visualizations

Signaling Pathway of TSHR Activation and Inhibition by this compound

Caption: TSHR signaling cascade and its inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating this compound's inhibitory effects.

Conclusion

This compound is a potent and specific tool for probing the pathogenesis of Graves' disease. Its ability to inhibit TSHR activation by both the natural ligand and pathogenic autoantibodies makes it invaluable for in vitro studies aimed at dissecting the signaling pathways involved in this complex autoimmune disorder. The data and protocols presented in this guide are intended to facilitate the use of this compound by researchers in the field, ultimately contributing to a deeper understanding of Graves' disease and the development of novel therapeutic strategies. Further studies are warranted to determine the precise IC50 values of this compound against various stimuli to provide a more complete quantitative profile of this important research compound.

References

An In-depth Technical Guide on the Role of NCGC00229600 in Thyroid-Stimulating Antibody Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Graves' disease, an autoimmune disorder characterized by hyperthyroidism, is primarily driven by the production of thyroid-stimulating antibodies (TSAbs) that aberrantly activate the thyroid-stimulating hormone receptor (TSHR). This document provides a comprehensive technical overview of the small molecule NCGC00229600, an allosteric inverse agonist of the TSHR, and its role in the inhibition of thyroid-stimulating antibodies. We will delve into its mechanism of action, present quantitative data on its inhibitory effects, detail relevant experimental protocols, and visualize the associated signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, immunology, and drug development who are focused on novel therapeutic strategies for Graves' disease.

Introduction

The thyroid-stimulating hormone receptor (TSHR) is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating thyroid gland function. In Graves' disease, autoantibodies, known as thyroid-stimulating antibodies (TSAbs), mimic the action of thyroid-stimulating hormone (TSH), leading to constitutive activation of the TSHR and subsequent overproduction of thyroid hormones. Current treatments for Graves' disease often have significant side effects, highlighting the need for more targeted therapies. This compound has emerged as a promising small-molecule antagonist of the TSHR, offering a potential new avenue for the treatment of Graves' disease. This technical guide will provide an in-depth analysis of the scientific data and methodologies related to the inhibitory action of this compound on TSAbs.

Mechanism of Action of this compound

This compound functions as an allosteric inverse agonist of the TSHR.[1][2][3] This means that it binds to a site on the receptor that is distinct from the binding site of TSH and TSAbs.[1] Its binding does not directly compete with these endogenous and pathological ligands. Instead, it induces a conformational change in the receptor that leads to a decrease in its basal (constitutive) activity and antagonizes the activation induced by both TSH and TSAbs.[1] The inhibition of TSH signaling by this compound has been shown to be competitive, a characteristic of allosteric modulators that affect the agonist's affinity or efficacy.

Quantitative Data on the Inhibitory Effects of this compound

The inhibitory activity of this compound has been quantified in various in vitro systems. The following tables summarize the key findings.

| Parameter | Cell System | Stimulus | Inhibition | Reference |

| cAMP Production | HEK-EM293 cells stably overexpressing human TSHR | Sera from 30 Graves' disease patients | 39% ± 2.6% | |

| Graves' orbital fibroblasts | M22 (monoclonal TSAb) | 66% (in 7 out of 7 strains studied) | ||

| Thyroperoxidase (TPO) mRNA Levels | Primary cultures of human thyrocytes | Basal and Graves' disease patient sera | 65% ± 2.0% |

Table 1: Inhibitory Effects of this compound on Thyroid-Stimulating Antibody-Mediated Signaling

While a specific IC50 value for this compound has not been definitively reported in the reviewed literature, a similar small-molecule TSHR antagonist, CBE-52, demonstrated an IC50 of 4.2 µM in a model cell system.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Cell Culture

4.1.1. HEK-EM293 Cells Stably Overexpressing Human TSHR

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: When cells reach 80-90% confluency, they are detached using a suitable dissociation reagent (e.g., Trypsin-EDTA) and re-plated at a lower density.

4.1.2. Primary Human Thyrocyte Culture

-

Tissue Source: Normal human thyroid tissue obtained from surgical specimens.

-

Isolation:

-

Mince the thyroid tissue into small pieces.

-

Digest the minced tissue with collagenase type IV in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) with gentle agitation to obtain a single-cell suspension.

-

Centrifuge the cell suspension to pellet the cells and remove the collagenase solution.

-

Resuspend the cells in culture medium.

-

-

Culture Medium: DMEM supplemented with 10% FBS, 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Culture Conditions: Cells are plated on tissue culture-treated dishes and maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days.

Cyclic AMP (cAMP) Assay

This protocol is a general guideline and can be adapted for different assay formats (e.g., 96-well, 384-well).

-

Cell Seeding: Seed HEK-EM293-TSHR cells or primary human thyrocytes into the appropriate microplate and allow them to adhere and grow to a suitable confluency.

-

Starvation (optional): For some experiments, cells may be serum-starved for a few hours prior to the assay to reduce basal signaling.

-

Pre-incubation with this compound: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.

-

Stimulation: Add the stimulus (e.g., TSH, patient sera containing TSAbs, or a specific monoclonal TSAb like M22) to the wells. Include appropriate controls (e.g., vehicle control, stimulus alone).

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP production.

-

Cell Lysis and cAMP Measurement: Lyse the cells using the lysis buffer provided with a commercial cAMP assay kit. Measure the intracellular cAMP levels according to the manufacturer's instructions. Common detection methods include competitive enzyme-linked immunosorbent assay (ELISA), fluorescence resonance energy transfer (FRET), or chemiluminescence.

-

Data Analysis: Calculate the percentage of inhibition of cAMP production by this compound compared to the stimulus-only control.

Thyroperoxidase (TPO) mRNA Quantification by RT-qPCR

-

Cell Treatment: Culture primary human thyrocytes as described in section 4.1.2. Treat the cells with this compound and/or the desired stimulus (e.g., Graves' disease patient sera) for the desired duration (e.g., 24-48 hours).

-

RNA Isolation: Isolate total RNA from the treated cells using a suitable RNA purification kit according to the manufacturer's protocol. Assess the quality and quantity of the isolated RNA.

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative PCR (qPCR):

-

Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers specific for the human TPO gene, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green or a specific probe).

-

Include primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.

-

Perform the qPCR reaction in a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the TPO gene and the housekeeping gene in each sample.

-

Calculate the relative expression of TPO mRNA using a suitable method, such as the ΔΔCt method, after normalizing to the housekeeping gene.

-

Calculate the percentage of inhibition of TPO mRNA expression by this compound.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for the cAMP assay.

Caption: Experimental workflow for RT-qPCR analysis of TPO mRNA.

Conclusion

This compound represents a significant advancement in the development of targeted therapies for Graves' disease. Its mode of action as an allosteric inverse agonist of the TSHR allows for the effective inhibition of thyroid-stimulating antibodies without directly competing for their binding site. The quantitative data and experimental protocols presented in this technical guide provide a solid foundation for further research and development of this compound and other small-molecule TSHR modulators. The detailed methodologies and visual representations of the underlying biological processes are intended to facilitate the design and execution of future studies in this promising area of therapeutic intervention. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to translate these preclinical findings into clinical applications for patients with Graves' disease.

References

Allosteric Modulation of the Thyrotropin Receptor by NCGC00229600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the allosteric modulation of the thyrotropin receptor (TSHR) by the small molecule antagonist, NCGC00229600. This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound, offering valuable insights for researchers in endocrinology and drug development.

Introduction to Thyrotropin Receptor and Allosteric Modulation

The thyrotropin receptor (TSHR) is a G protein-coupled receptor (GPCR) central to the regulation of thyroid gland function.[1][2] Activation of the TSHR by its endogenous ligand, thyroid-stimulating hormone (TSH), primarily initiates signaling through the Gαs-adenylyl cyclase pathway, leading to the production of cyclic AMP (cAMP).[1][2] Dysregulation of TSHR signaling is implicated in various thyroid disorders, including Graves' disease, an autoimmune condition where stimulating autoantibodies continuously activate the receptor.[3]

Allosteric modulators offer a sophisticated approach to regulating receptor activity by binding to a site distinct from the orthosteric site where the endogenous ligand binds. This compound has been identified as a small-molecule allosteric inverse agonist of the TSHR. This means it not only antagonizes the effects of agonists like TSH but also reduces the basal, constitutive activity of the receptor. Its allosteric nature is evidenced by its ability to inhibit TSH-stimulated signaling without competing for the TSH binding site.

Quantitative Efficacy of this compound

The inhibitory effects of this compound on TSHR signaling have been quantified in various in vitro models. The following tables summarize the key findings from studies characterizing the potency and efficacy of this allosteric modulator.

Table 1: Inhibition of TSH-Stimulated cAMP Production in HEK-EM293 Cells

| Parameter | Value | Cell Line | Notes | Reference |

| IC50 | 3.1 µM | HEK-EM293 cells stably overexpressing human TSHR | Represents the concentration of this compound that inhibits 50% of the maximal TSH-stimulated cAMP production. |

Table 2: Inhibition of Graves' Disease Sera-Stimulated cAMP Production

| Compound | Concentration | Percent Inhibition (mean ± SEM) | Cell Line | Notes | Reference |

| This compound | 30 µM | 39 ± 2.6% | HEK-EM293 cells stably overexpressing human TSHR | Inhibition of cAMP production stimulated by sera from 30 different patients with Graves' disease. |

Table 3: Inhibition of Thyroperoxidase (TPO) mRNA Upregulation in Primary Human Thyrocytes

| Condition | Percent Inhibition (mean ± SEM) | Cell Type | Notes | Reference |

| Basal and GD sera up-regulation | 65 ± 2.0% | Primary cultures of human thyrocytes | This compound inhibited both the basal expression and the upregulation of TPO mRNA induced by Graves' disease patient sera. |

Signaling Pathways and Mechanism of Action

This compound exerts its inhibitory effects by modulating the conformational state of the TSHR, thereby reducing its signaling capacity. The primary pathway affected is the Gαs-cAMP cascade.

Caption: TSHR signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the allosteric modulation of the TSHR by this compound.

cAMP Production Assay in HEK-EM293 Cells

This assay quantifies the intracellular accumulation of cAMP in response to TSHR activation and its inhibition by this compound.

Caption: Workflow for the cAMP production assay.

Detailed Steps:

-

Cell Culture: HEK-EM293 cells stably overexpressing the human TSHR are seeded in 24-well plates and grown to near confluence.

-

Pre-incubation: The growth medium is removed, and cells are washed with Hanks' balanced salt solution (HBSS). Cells are then pre-incubated with various concentrations of this compound (typically in a DMSO vehicle) or vehicle control for 30 minutes at 37°C.

-

Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of bovine TSH (e.g., a concentration that elicits 80% of the maximal response, EC80) or with diluted sera from patients with Graves' disease. The stimulation is carried out for 1 hour at 37°C in the presence of a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Cell Lysis: The stimulation medium is removed, and cells are lysed using a suitable lysis buffer to release the accumulated intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The results are expressed as a percentage of the maximal TSH-stimulated response. Concentration-response curves are generated, and the IC50 value for this compound is calculated using non-linear regression analysis.

Thyroperoxidase (TPO) mRNA Quantification in Primary Human Thyrocytes

This protocol details the measurement of TPO mRNA levels to assess the impact of this compound on a downstream marker of TSHR signaling in a more physiologically relevant cell type.

Caption: Workflow for TPO mRNA quantification.

Detailed Steps:

-

Primary Thyrocyte Culture: Human thyroid tissue is obtained and processed to isolate primary thyrocytes. The cells are cultured in a specialized medium.

-

Treatment: Cultured thyrocytes are treated with a specific concentration of this compound (e.g., 30 µM) or vehicle control. For stimulated conditions, Graves' disease patient sera are added to the culture medium. The treatment period is typically 24-48 hours.

-

Total RNA Extraction: After treatment, total RNA is extracted from the thyrocytes using a commercial RNA isolation kit following the manufacturer's protocol. The quality and quantity of the extracted RNA are assessed.

-

Reverse Transcription: The isolated RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and appropriate primers (e.g., oligo(dT) or random hexamers).

-

Quantitative Real-Time PCR (qRT-PCR): The relative expression of TPO mRNA is quantified using qRT-PCR. Specific primers for human TPO and a suitable housekeeping gene (e.g., GAPDH or β-actin) for normalization are used. The PCR reaction is performed using a real-time PCR system with a fluorescent dye (e.g., SYBR Green) or a specific probe.

-

Data Analysis: The relative expression of TPO mRNA is calculated using the ΔΔCt method. The expression levels in the this compound-treated groups are compared to the vehicle-treated control group to determine the percentage of inhibition.

Conclusion

This compound is a potent allosteric inverse agonist of the thyrotropin receptor. It effectively inhibits both basal and agonist-stimulated TSHR signaling, including activation by pathogenic autoantibodies present in Graves' disease. The data and protocols presented in this guide provide a comprehensive resource for researchers studying TSHR pharmacology and for those involved in the development of novel therapeutics for thyroid disorders. The allosteric mechanism of this compound offers a promising avenue for the treatment of conditions characterized by TSHR overactivation.

References

In-depth Technical Guide: The Impact of NCGC00229600 on Basal TSHR Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of the small molecule NCGC00229600 on the basal activity of the Thyroid-Stimulating Hormone Receptor (TSHR). The TSHR, a G protein-coupled receptor, is a key regulator of thyroid function. Its basal, or constitutive, activity is a critical aspect of its signaling, and modulators of this activity, such as this compound, are of significant interest in the development of novel therapeutics for thyroid disorders.

Executive Summary

This compound is a potent, allosteric inverse agonist of the human TSHR.[1][2] Unlike neutral antagonists that only block agonist-stimulated activity, inverse agonists like this compound can suppress the basal, or ligand-independent, signaling of the receptor.[3] This property makes it a valuable tool for studying TSHR signaling and a potential therapeutic agent for conditions characterized by TSHR overactivity, such as Graves' disease.

This guide will detail the quantitative effects of this compound on basal TSHR-mediated signaling pathways, provide detailed experimental protocols for the key assays used to determine these effects, and present visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Data on the Inhibition of Basal TSHR Activity

The inhibitory effect of this compound on the basal activity of the TSHR has been quantified through two primary downstream signaling readouts: cyclic AMP (cAMP) production in a model cell system and the expression of thyroid-specific genes in primary human thyrocytes.

Inhibition of Basal cAMP Production

In a model system utilizing HEK-EM293 cells stably overexpressing the human TSHR, this compound demonstrated a clear dose-dependent inhibition of basal cAMP production.

| Cell System | Parameter | Value | Reference |

| HEK-EM293 cells expressing hTSHR | IC50 for basal cAMP inhibition | ~6 µM (for the related compound ML224) | [2] |

Note: While the precise IC50 for this compound on basal cAMP activity is not explicitly stated in the primary literature, a closely related analog, ML224, exhibits an IC50 of 6 µM for basal TSHR activity.[2]

Inhibition of Basal Thyroid-Specific Gene Expression

In a more physiologically relevant system of primary cultures of human thyrocytes, this compound was shown to significantly inhibit the basal expression of thyroperoxidase (TPO) mRNA, a key enzyme in thyroid hormone synthesis.

| Cell System | Parameter | Inhibition | Concentration | Reference |

| Primary human thyrocytes | Basal Thyroperoxidase (TPO) mRNA levels | 65% ± 2.0% | Not specified |

Signaling Pathways and Mechanism of Action

This compound acts as an allosteric inverse agonist. This means it binds to a site on the TSHR that is distinct from the binding site of the endogenous ligand, TSH. This allosteric binding stabilizes the receptor in an inactive conformation, thereby reducing its basal signaling activity. The primary signaling pathway affected by basal TSHR activity is the Gs-adenylyl cyclase-cAMP pathway.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described in the primary literature.

Cell Culture

HEK-EM293 cells stably expressing human TSHR:

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency.

Primary cultures of human thyrocytes:

-

Source: Thyroid tissue obtained from patients undergoing thyroidectomy.

-

Isolation: Thyroid follicles are isolated by collagenase digestion.

-

Culture Medium: Coon's modified Ham's F-12 medium supplemented with 5% FBS and a mixture of hormones and growth factors.

-

Culture Conditions: Maintained at 37°C in a humidified atmosphere of 5% CO2.

Basal cAMP Production Assay

This assay measures the intracellular accumulation of cAMP in response to the basal activity of the TSHR and its inhibition by this compound.

Quantitative Real-Time PCR (qRT-PCR) for Thyroperoxidase (TPO) mRNA

This protocol details the measurement of basal TPO mRNA levels in primary human thyrocytes and their modulation by this compound.

Conclusion

This compound is a well-characterized allosteric inverse agonist of the TSHR that effectively suppresses the receptor's basal activity. This is evidenced by its ability to inhibit basal cAMP production in a model cell line and to reduce the basal expression of the thyroid-specific gene, TPO, in primary human thyrocytes. These findings highlight the potential of this compound as a valuable research tool for dissecting TSHR signaling and as a lead compound for the development of novel therapeutics for hyperthyroidism and other disorders associated with TSHR overactivity. Further studies to fully elucidate its in vivo efficacy and safety profile are warranted.

References

- 1. A new small-molecule antagonist inhibits Graves' disease antibody activation of the TSH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of Thyroid Stimulating Hormone Receptor Inverse Agonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Update in TSH Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Pharmacology of NCGC00229600: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacology of NCGC00229600, a novel small-molecule allosteric inverse agonist of the thyrotropin receptor (TSHR). This document details its mechanism of action, summarizes key quantitative data, outlines experimental protocols, and visualizes the relevant biological pathways and workflows.

Core Concepts: Mechanism of Action

This compound functions as an allosteric inverse agonist of the thyrotropin receptor (TSHR)[1][2]. This means it binds to a site on the receptor distinct from the endogenous ligand, thyrotropin (TSH), and not only blocks the action of agonists but also reduces the basal, constitutive activity of the receptor. Its primary mechanism involves the inhibition of the Gs protein-coupled signaling pathway, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels[3]. This inhibitory action has been demonstrated in various in vitro models, including HEK-EM293 cells stably overexpressing human TSHRs and primary cultures of human thyrocytes[3].

The therapeutic potential of this compound lies in its ability to counteract the effects of stimulating autoantibodies (TSAbs) found in patients with Graves' disease, a common cause of hyperthyroidism[3]. By inhibiting both TSH-stimulated and TSAb-stimulated TSHR activity, this compound presents a targeted approach to managing this autoimmune disorder.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound from key studies.

| Parameter | Value | Cell System | Condition | Reference |

| Inhibition of cAMP Production | ||||

| Stimulated by Graves' Disease Sera | 39 ± 2.6% | HEK-EM293 cells expressing hTSHR | 30 different patient sera | |

| Inhibition of Gene Expression | ||||

| Thyroperoxidase mRNA Upregulation | 65 ± 2.0% | Primary human thyrocytes | Basal and Graves' disease sera stimulated | |

| Inhibition of Hyaluronan Production | ||||

| Half-maximal Inhibitory Concentration (IC50) | 830 nM | Graves' orbital fibroblasts | M22 (monoclonal TSAb) stimulated |

Signaling Pathway

The binding of TSH or a stimulating autoantibody to the TSHR activates a Gs protein, which in turn stimulates adenylyl cyclase to produce cAMP. This compound, as an allosteric inverse agonist, binds to the transmembrane domain of the TSHR, stabilizing it in an inactive conformation and thereby inhibiting this signaling cascade.

Caption: TSH Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Cell Culture and cAMP Measurement in HEK-EM293 Cells

This protocol is based on the methodology described in the foundational study by Neumann et al. (2011).

Cell Culture:

-

HEK-EM293 cells stably expressing the human TSHR are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/ml penicillin, 100 µg/ml streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.

cAMP Assay Protocol:

-

Cell Seeding: Seed the HEK-EM293-hTSHR cells into 96-well plates at a density that allows for confluent monolayers on the day of the assay.

-

Pre-incubation: On the day of the experiment, wash the cells with a serum-free medium or a buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Compound Addition: Add varying concentrations of this compound to the wells and incubate for a predetermined period (e.g., 30 minutes) at 37°C.

-

Stimulation: Stimulate the cells with a constant concentration of TSH or patient serum containing TSAbs.

-

Incubation: Incubate for a further period (e.g., 60 minutes) at 37°C.

-

Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., a competitive immunoassay with a fluorescent or luminescent readout).

-

Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine the inhibitory effect.

Thyroperoxidase (TPO) mRNA Quantification in Primary Human Thyrocytes

This protocol outlines the general steps for measuring changes in gene expression.

Primary Thyrocyte Culture:

-

Human thyroid tissue is obtained and primary thyrocytes are isolated using enzymatic digestion (e.g., with collagenase).

-

Cells are cultured in a specialized medium that supports their growth and function.

Experimental Workflow for TPO mRNA Measurement:

Caption: Experimental Workflow for Measuring TPO mRNA Levels.

Detailed Steps:

-

Treatment: Treat cultured primary human thyrocytes with this compound in the presence or absence of TSH or Graves' disease patient serum.

-

RNA Isolation: After the desired incubation period, lyse the cells and isolate total RNA using a commercial RNA purification kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.

-

Quantitative PCR (qPCR): Perform qPCR using specific primers for thyroperoxidase and a stable housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: Calculate the relative expression of TPO mRNA using the ΔΔCt method.

Conclusion

This compound is a promising small-molecule TSHR antagonist with a clear mechanism of action as an allosteric inverse agonist. The available data demonstrates its potential for the treatment of Graves' disease by inhibiting the key signaling pathways that drive hyperthyroidism. Further research and clinical investigation are warranted to fully elucidate its therapeutic utility.

References

NCGC00229600: A Chemical Probe for Elucidating Thyroid Stimulating Hormone Receptor Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The Thyroid Stimulating Hormone Receptor (TSHR) is a key G protein-coupled receptor (GPCR) that plays a central role in thyroid gland function and is implicated in various thyroid pathologies, including Graves' disease. Understanding the intricate mechanisms of TSHR activation and signaling is paramount for the development of novel therapeutics. NCGC00229600 has emerged as a valuable chemical probe for dissecting TSHR function. This low molecular weight, drug-like molecule acts as a potent and specific allosteric inverse agonist of the TSHR, offering a powerful tool to investigate the receptor's physiological and pathophysiological roles. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant signaling pathways.

Mechanism of Action

This compound functions as an allosteric inverse agonist of the TSHR.[1][2][3] This means it binds to a site on the receptor distinct from the orthosteric binding site of the endogenous ligand, Thyroid Stimulating Hormone (TSH).[1] Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist can reduce the basal or constitutive activity of the receptor in the absence of an agonist. This compound has been shown to inhibit both basal and TSH-stimulated TSHR activity.[1] The primary downstream effect of this inhibition is a reduction in intracellular cyclic adenosine monophosphate (cAMP) production, a key second messenger in TSHR signaling.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of this compound on TSHR function.

| Parameter | Description | Value | Cell System | Reference |

| IC50 | Half-maximal inhibitory concentration against TSH-stimulated cAMP production. | Not explicitly stated, but described as having nanomolar potency. | HEK-EM293 cells stably overexpressing human TSHR | |

| cAMP Production Inhibition (TSH-stimulated) | Percentage of inhibition of TSH-stimulated cAMP production. | Not explicitly stated. | HEK-EM293 cells stably overexpressing human TSHR | |

| cAMP Production Inhibition (Graves' Disease Sera) | Average percentage of inhibition of cAMP production stimulated by sera from 30 Graves' disease patients. | 39% ± 2.6% | HEK-EM293 cells stably overexpressing human TSHR | |

| Thyroperoxidase (TPO) mRNA Upregulation Inhibition | Percentage of inhibition of basal and Graves' disease sera-induced upregulation of TPO mRNA levels. | 65% ± 2.0% | Primary cultures of human thyrocytes |

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Cell Culture and Maintenance

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human TSHR (HEK-TSHR).

-

Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cyclic AMP (cAMP) Accumulation Assay

This protocol is adapted from the methods described by Neumann et al. (2011).

-

Cell Seeding: Seed HEK-TSHR cells into 24-well plates at a density of 2 x 10^5 cells per well.

-

Incubation: Culture the cells for 24 hours to allow for attachment.

-

Pre-incubation: Wash the cells with serum-free DMEM and pre-incubate with 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor, for 15 minutes at 37°C to prevent cAMP degradation.

-

Treatment: Add varying concentrations of this compound to the wells. For antagonist-mode experiments, subsequently add a fixed concentration of TSH (e.g., EC80 concentration). For inverse agonist-mode experiments, do not add TSH.

-

Incubation: Incubate the plates for 1 hour at 37°C.

-

Lysis: Aspirate the medium and lyse the cells with 0.1 M HCl.

-

cAMP Measurement: Determine the intracellular cAMP concentration using a commercially available cAMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

-

Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to determine the IC50 value.

Measurement of Thyroperoxidase (TPO) mRNA Levels in Primary Human Thyrocytes

This protocol is based on the methodology used by Neumann et al. (2011).

-

Cell Culture: Isolate primary human thyrocytes from thyroid tissue and culture them in a suitable medium.

-

Treatment: Treat the thyrocytes with this compound in the presence or absence of stimulating agents (e.g., TSH or Graves' disease patient sera) for a specified period (e.g., 24 hours).

-

RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for human TPO and a suitable housekeeping gene (e.g., GAPDH) for normalization.

-

Data Analysis: Calculate the relative expression of TPO mRNA using the ΔΔCt method.

Mandatory Visualizations

Signaling Pathways

References

Methodological & Application

Application Notes and Protocols for NCGC00229600 in Primary Thyrocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

NCGC00229600 is a small-molecule, allosteric inverse agonist of the thyrotropin receptor (TSHR). It is a valuable tool for studying thyroid-stimulating hormone (TSH) signaling and has potential therapeutic applications in conditions characterized by TSHR overactivation, such as Graves' disease. This compound effectively inhibits both TSH- and thyroid-stimulating antibody-mediated activation of the TSHR.[1][2] These application notes provide a comprehensive overview of the experimental use of this compound in primary human thyrocyte cultures, including detailed protocols for assessing its inhibitory effects on key signaling pathways.

Data Presentation

The inhibitory effects of this compound on primary human thyrocytes stimulated with sera from patients with Graves' disease are summarized below. These data are based on studies demonstrating the compound's ability to antagonize TSHR activation.[1][3][4]

| Parameter Measured | Cell Type | Stimulus | Inhibitor | Key Finding | Reference |

| cAMP Production | Primary Human Thyrocytes | Graves' Disease Patient Sera (n=30) | This compound | 39 ± 2.6% inhibition of stimulated cAMP production. | Neumann S, et al. J Clin Endocrinol Metab. 2011 |

| Thyroperoxidase (TPO) mRNA Levels | Primary Human Thyrocytes | Basal and Graves' Disease Patient Sera | This compound | 65 ± 2.0% inhibition of TSHR-mediated upregulation of TPO mRNA. | Neumann S, et al. J Clin Endocrinol Metab. 2011 |

Signaling Pathway

This compound acts as an allosteric inverse agonist on the TSH receptor, a G-protein coupled receptor (GPCR). In its canonical signaling pathway, TSH or thyroid-stimulating immunoglobulins (as seen in Graves' disease) bind to the TSHR, activating the Gs alpha subunit (Gαs). This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP), a secondary messenger that leads to the transcription of thyroid-specific genes like thyroperoxidase (TPO) and subsequent thyroid hormone synthesis. This compound binds to a site on the TSHR distinct from the TSH binding site and stabilizes the receptor in an inactive conformation, thereby inhibiting the downstream signaling cascade.

Experimental Protocols

The following are detailed protocols for the treatment of primary human thyrocytes with this compound and subsequent analysis.

Preparation of this compound Stock Solution

-

Compound: this compound

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10-50 mM). The compound may require sonication to fully dissolve.

-

Store the stock solution at -20°C or -80°C for long-term stability.

-

Culture of Primary Human Thyrocytes

-

Source: Normal thyroid tissue obtained from surgical resections.

-

Materials:

-

Hanks' Balanced Salt Solution (HBSS)

-

Collagenase Type IV (3 mg/mL)

-

Growth Medium: DMEM with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Arrest Medium: DMEM with 0.1% Bovine Serum Albumin (BSA), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

-

Protocol:

-

Mince the thyroid tissue into small pieces in sterile HBSS.

-

Digest the tissue with Collagenase Type IV solution at 37°C with agitation until a single-cell suspension is achieved.

-

Pellet the cells by centrifugation and resuspend in Growth Medium.

-

Plate the cells in tissue culture dishes and incubate at 37°C in a 5% CO2 incubator.

-

After 24 hours, remove non-adherent cells by changing the Growth Medium.

-

Culture the thyrocytes until they reach near-confluency.

-

For experiments, replace the Growth Medium with Arrest Medium for 24 hours to serum-starve the cells and reduce basal signaling.

-

Experimental Workflow for this compound Treatment

The general workflow for treating primary thyrocytes with this compound is as follows:

Measurement of cAMP Production

-

Principle: To quantify the intracellular levels of cAMP as a measure of TSHR activation.

-

Materials:

-

Hanks' Balanced Salt Solution with 10 mM HEPES (HBSS/HEPES)

-

3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

-

TSH or Graves' disease patient sera.

-

This compound

-

cAMP assay kit (e.g., ELISA or HTRF-based).

-

-

Protocol:

-

Plate serum-starved primary thyrocytes in 24-well plates.

-

Pre-incubate the cells with this compound (a concentration of 30 µM can be inferred from related studies) or vehicle (DMSO) in HBSS/HEPES for 1 hour at 37°C.

-

Add IBMX (to a final concentration of 0.5-1 mM) to all wells to prevent cAMP degradation.

-

Add TSH or Graves' disease patient sera to the designated wells.

-

Incubate for 1 hour at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the cAMP concentration in the cell lysates.

-

Normalize the results to the protein concentration in each well.

-

Measurement of Thyroperoxidase (TPO) mRNA Levels by qRT-PCR

-

Principle: To quantify the relative expression of TPO mRNA, a downstream target of TSHR signaling.

-

Materials:

-

TSH or Graves' disease patient sera.

-

This compound

-

RNA extraction kit.

-

cDNA synthesis kit.

-

qPCR master mix.

-

Primers for human TPO and a reference gene (e.g., GAPDH or ACTB).

-

-

Protocol:

-

Plate serum-starved primary thyrocytes in 6-well plates.

-

Pre-incubate the cells with this compound (e.g., 30 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with TSH or Graves' disease patient sera.

-

Incubate for 24 hours at 37°C.

-

Extract total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the extracted RNA.

-

Perform qPCR using primers for TPO and the reference gene.

-

Calculate the relative expression of TPO mRNA using the ΔΔCt method, normalizing to the reference gene and comparing treated to untreated samples.

-

Conclusion

This compound is a potent inhibitor of TSHR signaling in primary human thyrocytes. The protocols outlined above provide a framework for researchers to investigate the effects of this compound on cAMP production and thyroid-specific gene expression. These studies are crucial for understanding the pathophysiology of diseases like Graves' disease and for the development of novel therapeutic strategies targeting the TSH receptor.

References

Application Notes and Protocols: NCGC00229600 for Graves' Orbital Fibroblast Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Graves' Orbitopathy (GO), also known as Thyroid Eye Disease (TED), is an autoimmune condition characterized by inflammation and remodeling of the orbital tissues. A key pathological feature is the excessive production of hyaluronan (HA) and adipogenesis by orbital fibroblasts, leading to proptosis and other clinical manifestations.[1][2][3] The thyrotropin receptor (TSHR) expressed on these orbital fibroblasts is a primary target of autoantibodies, and its activation is a critical event in the pathogenesis of GO.[4][5] NCGC00229600 is a small molecule, allosteric inverse agonist of the TSHR that has been identified as a potent inhibitor of TSHR activation. These application notes provide detailed protocols for utilizing this compound in in vitro studies with Graves' orbital fibroblasts (GOFs) to investigate its therapeutic potential.

Mechanism of Action

This compound acts as an allosteric inverse agonist of the TSHR. This means it binds to a site on the receptor distinct from the orthosteric site where thyroid-stimulating hormone (TSH) and TSHR-stimulating autoantibodies (TSAbs) bind. By binding to this allosteric site, this compound not only blocks the receptor's activation by agonists but also reduces its basal signaling activity. In the context of GOFs, this compound has been shown to inhibit key downstream signaling pathways initiated by TSHR activation, including the Gs-cAMP and PI3K/Akt pathways, which are crucial for hyaluronan production and adipogenesis.

Quantitative Data Summary

The following tables summarize the inhibitory effects of this compound on various pathological processes in cultured Graves' orbital fibroblasts.

Table 1: Inhibition of TSH- and M22-Stimulated cAMP Production by this compound

| Agonist | Agonist Concentration | This compound Concentration | % Inhibition of Stimulated cAMP Production | Reference |

| TSH | Not specified | Not specified | Reduced | |

| M22 (TSAb) | Not specified | Not specified | Reduced |

Table 2: Inhibition of M22-Stimulated Hyaluronan Production by this compound

| Agonist | Agonist Concentration | This compound Concentration | IC50 | Reference |

| M22 (TSAb) | Not specified | Dose-dependent | 830 nM |

Table 3: Inhibition of Basal and M22-Stimulated Akt Phosphorylation by this compound

| Condition | This compound Concentration | % Inhibition of Akt Phosphorylation | Reference |

| Basal | Not specified | Inhibited | |

| M22-stimulated | Not specified | Inhibited |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways in Graves' orbital fibroblasts that are modulated by this compound and a typical experimental workflow for its evaluation.

Experimental Protocols

Protocol 1: Primary Culture of Graves' Orbital Fibroblasts (GOFs)

Materials:

-

Orbital adipose/connective tissue from patients with Graves' Orbitopathy undergoing orbital decompression surgery (with appropriate IRB approval and patient consent).

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Collagenase type I

-

Phosphate-Buffered Saline (PBS)

-

Culture flasks/plates

Procedure:

-

Obtain fresh orbital tissue specimens and wash them with sterile PBS containing antibiotics.

-

Mince the tissue into small pieces (1-2 mm³) and digest with collagenase type I (e.g., 1 mg/mL in DMEM) for 1-2 hours at 37°C with gentle agitation.

-

Neutralize the collagenase with DMEM containing 10% FBS.

-

Filter the cell suspension through a 100 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in DMEM with 10% FBS and 1% penicillin-streptomycin.

-

Plate the cells in culture flasks and maintain at 37°C in a humidified atmosphere of 5% CO2.

-

Change the medium every 2-3 days. Fibroblasts will adhere and proliferate.

-

Passage the cells when they reach 80-90% confluence using standard trypsinization methods. Experiments are typically performed between passages 2 and 8.

Protocol 2: Inhibition of cAMP Production

Materials:

-

Confluent GOFs in 24- or 48-well plates

-

Serum-free DMEM

-

This compound (stock solution in DMSO)

-

TSH or M22 monoclonal antibody

-

3-isobutyl-1-methylxanthine (IBMX)

-

Lysis buffer

-

cAMP ELISA kit

Procedure:

-

Seed GOFs in multi-well plates and grow to confluence.

-

Wash the cells with PBS and then starve them in serum-free DMEM for 4-24 hours.

-

Pre-incubate the cells with various concentrations of this compound (e.g., 1 nM to 10 µM) or vehicle (DMSO) in serum-free DMEM containing IBMX (a phosphodiesterase inhibitor, e.g., 0.5 mM) for 30-60 minutes at 37°C.

-

Add TSH (e.g., 1 mU/mL) or M22 (e.g., 10 ng/mL) to the wells and incubate for 30-60 minutes at 37°C.

-

Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Determine the intracellular cAMP concentration using a competitive ELISA.

-

Normalize cAMP levels to total protein concentration in each well.

Protocol 3: Inhibition of Akt Phosphorylation

Materials:

-

Confluent GOFs in 6- or 12-well plates

-

Serum-free DMEM

-

This compound

-

TSH or M22

-

Cell lysis buffer for protein extraction (containing protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting apparatus

-

Primary antibodies: anti-phospho-Akt (Ser473) and anti-total-Akt

-

HRP-conjugated secondary antibody

-

Chemiluminescence substrate

Procedure:

-

Culture and serum-starve GOFs as described in Protocol 2.

-

Pre-treat cells with this compound or vehicle for 60 minutes.

-

Stimulate with TSH or M22 for 15-30 minutes.

-

Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-Akt and total Akt.

-

Incubate with HRP-conjugated secondary antibody and detect the signal using a chemiluminescence imaging system.

-

Quantify band intensities and express the results as the ratio of phospho-Akt to total Akt. Alternatively, a cell-based ELISA for phospho-Akt can be used.

Protocol 4: Inhibition of Hyaluronan (HA) Production

Materials:

-

Confluent GOFs in 24- or 48-well plates

-

Serum-free or low-serum (1% FBS) DMEM

-

This compound

-

TSH or M22

-

Hyaluronan ELISA kit

Procedure:

-

Culture GOFs to confluence in multi-well plates.

-

Wash the cells and switch to serum-free or low-serum medium.

-

Treat the cells with various concentrations of this compound or vehicle in the presence or absence of TSH or M22.

-

Incubate the cells for 24-48 hours.

-

Collect the conditioned medium from each well.

-

Measure the concentration of HA in the conditioned medium using a competitive ELISA kit according to the manufacturer's protocol.

-

Normalize HA levels to cell number or total protein content.

Conclusion

This compound is a valuable research tool for investigating the role of TSHR signaling in the pathogenesis of Graves' Orbitopathy. The protocols outlined above provide a framework for studying the inhibitory effects of this compound on key disease-relevant processes in Graves' orbital fibroblasts. These studies can contribute to a better understanding of GO pathophysiology and the development of novel therapeutic strategies targeting the TSHR.

References

- 1. Orbital Signaling in Graves’ Orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Unravelling the pathogenic mechanisms in Graves’ orbitopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. A Drug-Like Antagonist Inhibits Thyrotropin Receptor–Mediated Stimulation of cAMP Production in Graves' Orbital Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for NCGC00229600 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of NCGC00229600, a small molecule inhibitor, for its use in cell culture experiments. Detailed protocols for its dosage and administration are provided to guide researchers in studying its effects on cellular signaling pathways.

Introduction

This compound is identified as an allosteric inverse agonist of the thyrotropin receptor (TSHR).[1][2][3][4] This small molecule is a valuable tool for investigating the TSHR signaling cascade and has potential therapeutic applications, particularly in conditions like Graves' disease. It functions by inhibiting the activation of the TSHR by both thyroid-stimulating hormone (TSH) and stimulating antibodies.[1] The primary mechanism of action involves the inhibition of cyclic AMP (cAMP) production following receptor activation.

Mechanism of Action

This compound acts as a negative allosteric modulator of the TSHR, a G-protein coupled receptor (GPCR). Upon binding to an allosteric site on the TSHR, it non-competitively inhibits receptor signaling. This leads to a reduction in the production of the second messenger cAMP, which is a key mediator of TSHR signaling. The TSHR is primarily coupled to the Gαs protein, which activates adenylyl cyclase to produce cAMP. By inhibiting this pathway, this compound effectively dampens the downstream physiological responses mediated by the TSHR.

Quantitative Data Summary

The following table summarizes the reported quantitative data for this compound's activity in cell-based assays.

| Parameter | Cell Line/System | Value | Reference |

| Inhibition of cAMP production by Graves' disease sera | Not specified | 39 ± 2.6% | |

| Inhibition of TSHR-mediated basal and GD sera up-regulation of thyroperoxidase mRNA levels | Primary cultures of human thyrocytes | 65 ± 2.0% |

Experimental Protocols

1. Reagent Preparation

-

This compound Stock Solution: this compound is typically supplied as a solid. Prepare a stock solution of 10 mM in DMSO. Store the stock solution at -20°C for up to one month or at -80°C for up to six months.

-

Note: To aid dissolution, warming and/or sonication may be used.

-

-

Cell Culture Medium: Use the appropriate cell culture medium and supplements as recommended for the specific cell line being used. General protocols for preparing media from powder or concentrates are widely available.

-

Assay Reagents: Prepare all other necessary reagents for your specific downstream assays (e.g., cAMP assay kits, RNA extraction kits, qPCR reagents) according to the manufacturer's instructions.

2. Cell Culture

The following protocols are general guidelines and should be adapted for specific cell lines.

-

Cell Lines:

-

HEK-EM293 cells stably overexpressing human TSHR have been used to study this compound.

-

Primary cultures of human thyrocytes are another relevant model system.

-

-

General Cell Culture Procedures:

-

Follow standard aseptic cell culture techniques.

-

For adherent cells, protocols for passaging typically involve dissociation with trypsin or other reagents.

-

For suspension cells, passaging involves dilution of the cell culture.

-

Detailed protocols for thawing, freezing, and counting cells are available from various resources.

-

3. This compound Treatment Protocol

This protocol provides a general workflow for treating cells with this compound.

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for cAMP assays, 6-well plates for RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

Cell Adherence/Growth: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.

-

Preparation of Working Solutions: On the day of the experiment, thaw the this compound stock solution and prepare serial dilutions in serum-free or low-serum cell culture medium to achieve the desired final concentrations. It is important to include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).

-

Treatment:

-

Remove the culture medium from the cells.

-

Add the prepared working solutions of this compound or vehicle control to the respective wells.

-

Incubate the cells for the desired treatment duration. This will need to be optimized for your specific cell line and assay.

-

-